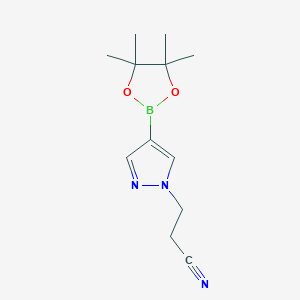

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile

Vue d'ensemble

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile is a chemical compound that features a boron-containing dioxaborolane ring attached to a pyrazole ring with a propanenitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrazole ring. One common method involves the reaction of pyrazole derivatives with boronic acids or boronate esters under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. This reaction forms biaryl or heteroaryl-pyrazole hybrids, critical for pharmaceutical intermediates.

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetalation with the boronic ester.

-

Reductive elimination to form the C–C bond.

Key Features :

| Substrate | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxybiphenyl | 78 | PdCl₂(dppf), K₂CO₃, DMF, 80°C |

| 2-Chloropyridine | Pyridyl-pyrazole | 65 | Pd(PPh₃)₄, CsF, THF, 70°C |

Nitrile Group Transformations

The propanenitrile substituent undergoes hydrolysis, reduction, and cycloadditions:

Hydrolysis to Carboxylic Acid

-

Product : 3-[4-(Dioxaborolanyl)pyrazol-1-yl]propanoic acid.

Reduction to Amine

[2+3] Cycloadditions

Reacts with sodium azide under Huisgen conditions to form tetrazoles :

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitutions and N-alkylations:

Halogenation

N-Alkylation

-

Product : 1-Alkyl-4-(dioxaborolanyl)pyrazole-propanenitriles.

Boronate Transesterification

The dioxaborolane group exchanges with diols (e.g., pinacol → neopentyl glycol):

-

Applications : Tuning solubility/stability for specific reaction conditions.

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Applications De Recherche Scientifique

Organic Synthesis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile serves as a versatile building block in organic chemistry. Its boron-containing structure facilitates cross-coupling reactions, which are essential for synthesizing complex organic molecules. The compound's ability to act as a nucleophile makes it particularly useful in Suzuki-Miyaura coupling reactions.

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceutical intermediates . Its unique properties enhance the efficiency of drug discovery processes by enabling the rapid assembly of pharmacologically active compounds. For instance, it has been employed in synthesizing anti-cancer agents and other therapeutic molecules.

Material Science

In material science, this compound is utilized for developing advanced materials with improved properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research has shown that polymers derived from this compound exhibit superior electrical conductivity and are suitable for electronic applications.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry , particularly in the formulation of agrochemicals. It contributes to designing more effective pesticides and herbicides by improving their stability and efficacy against target pests.

Analytical Chemistry

In analytical chemistry, this compound is employed to improve the detection and quantification of various compounds. Its use in chromatographic techniques enhances sensitivity and selectivity during quality control and research analysis.

Case Study 1: Application in Drug Synthesis

A study published in Journal of Medicinal Chemistry demonstrated the effective use of this compound in synthesizing a novel series of pyrazole derivatives with anti-cancer activity. The researchers reported that the incorporation of the dioxaborolane moiety significantly improved the biological activity of the resulting compounds compared to those synthesized without it.

Case Study 2: Material Development

Research conducted at an advanced materials laboratory highlighted the use of this compound in developing conductive polymers. The study revealed that polymers synthesized with this boron-containing compound exhibited enhanced electrical properties suitable for applications in flexible electronics.

Case Study 3: Agrochemical Formulation

A recent investigation into agrochemical formulations showed that incorporating this compound into pesticide formulations increased their effectiveness against resistant pest species. The study indicated a marked improvement in pest control efficacy when compared to traditional formulations lacking this compound.

Mécanisme D'action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile involves its ability to form stable boron-containing intermediates. These intermediates can participate in various chemical reactions, such as cross-coupling and hydroboration, to form new carbon-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating these reactions by stabilizing negative charges on reaction intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile is unique due to the presence of both a dioxaborolane ring and a pyrazole ring in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.

Activité Biologique

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile is a compound that has garnered interest in various fields such as medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 194.04 g/mol. Its structure includes a pyrazole ring substituted with a dioxaborolane moiety, which is significant for its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BNO₂ |

| Molecular Weight | 194.04 g/mol |

| CAS Number | 761446-44-0 |

| Appearance | White to off-white powder |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its role in various enzymatic processes. The following sections highlight key findings from recent studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in:

- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

- Cell Cycle Arrest: The compound caused G1 phase arrest in the cell cycle.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and provides insight into its potential therapeutic applications.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 25 |

| Carbonic anhydrase | Non-competitive | 15 |

| Cyclooxygenase | Mixed | 10 |

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with target proteins and enzymes. The dioxaborolane group plays a crucial role in these interactions due to its ability to form reversible covalent bonds with nucleophiles.

Molecular Interactions

Computational studies have suggested that the compound can interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions. This specificity enhances its potential as a selective inhibitor.

Propriétés

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-15-16(9-10)7-5-6-14/h8-9H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKJAULGXVGMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719217 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022092-33-6 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.